molecular formula C11H17ClN2O3 B2655857 (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride CAS No. 2031242-63-2

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride

Cat. No. B2655857
CAS RN: 2031242-63-2
M. Wt: 260.72
InChI Key: GCJPZLKDQDCXFK-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, also known as EICO or 2R,3R-EICO, is a compound with potential applications in scientific research.

Scientific Research Applications

Mercury Ion Partitioning

A study by Holbrey et al. (2003) explored the use of a bis-imidazolium cation, which is structurally related to the compound , in mercury ion partitioning from aqueous solutions. This research demonstrates the potential application of imidazole derivatives in environmental remediation, particularly in the extraction and separation of heavy metals like mercury from aqueous solutions (Holbrey et al., 2003).

Formation of N-Heterocyclic Carbenes

Liu et al. (2016) investigated 2-(Imidazolium-1-yl)phenolates, closely related to the compound , for their ability to form N-heterocyclic carbenes (NHCs) through tautomerization. NHCs have various applications in organic and inorganic chemistry, including as ligands in catalysis and in the synthesis of complex molecules (Liu et al., 2016).

Antimicrobial Activities

Sharma et al. (2004) synthesized compounds including 3-Oxo-2-(arylhydrazono)butyric acid ethyl ester, which has a structural resemblance to the compound . These compounds were evaluated for their antimicrobial activities, indicating the potential use of imidazole derivatives in the development of new antibacterial and antifungal agents (Sharma et al., 2004).

Synthesis of Schiff and Mannich Bases

Bekircan and Bektaş (2008) researched the synthesis of Schiff and Mannich bases using imidate hydrochlorides, which are chemically related to the compound . This research has implications in the synthesis of novel organic compounds, which could be useful in pharmaceuticals and materials science (Bekircan & Bektaş, 2008).

Catalysis in Organic Reactions

Grasa et al. (2003) studied the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as catalysts in transesterification and acylation reactions. This demonstrates the utility of imidazole derivatives in facilitating various organic synthesis reactions, enhancing reaction rates, and increasing yields (Grasa et al., 2003).

properties

IUPAC Name

(2R,3R)-2-(1-ethylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-2-13-6-5-12-10(13)9-8(11(14)15)4-3-7-16-9;/h5-6,8-9H,2-4,7H2,1H3,(H,14,15);1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJPZLKDQDCXFK-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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